molecular formula C12H20N2O5 B1380898 (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid CAS No. 330970-70-2

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid

Cat. No. B1380898
M. Wt: 272.3 g/mol
InChI Key: LOIWGNGKOQWZSA-UHFFFAOYSA-N
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Description

Carboxylic acids, such as propanoic acid, are organic compounds that contain a carboxyl group (C=O)OH. They are weak acids and participate in many reactions, including esterification and amide formation .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

Carboxylic acids have a polar carboxyl group, which makes them soluble in water. They can form hydrogen bonds with other molecules, contributing to their relatively high boiling points .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction to alcohols, esterification with alcohols, and reaction with bases to form carboxylate salts .


Physical And Chemical Properties Analysis

Carboxylic acids are typically polar molecules due to the presence of the polar carboxyl group. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .

Scientific Research Applications

Enantioselective Synthesis

A significant application of compounds similar to (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid is in the enantioselective synthesis of neuroexcitants and related compounds. For instance, the enantioselective synthesis of neuroexcitant analogs like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) involves the use of enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).

Synthesis and Structural Analysis

These types of compounds are also integral in the synthesis of various amino acid derivatives. Improved preparation methods have been developed for racemic 2-amino-3-(heteroaryl)propanoic acids, demonstrating their versatility in chemical synthesis (Kitagawa et al., 2004). Furthermore, the structural and stereochemical characterization of these compounds, as seen in the case of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, provides insights into their potential applications in pharmaceuticals and other fields (Chen et al., 2016).

Biological Activity and Spectroscopic Studies

Compounds structurally related to (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid have been explored for their biological activities. Organotin(IV) derivatives of related compounds have shown promising results in biological screenings (Shahid et al., 2008). Additionally, these compounds have been subjects in spectroscopic studies to determine their physical and chemical properties, aiding in the understanding of their reactivity and potential for various applications.

Medical Imaging Applications

In the field of medical imaging, certain amino acids structurally similar to (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid have been synthesized and evaluated as potential PET radioligands for imaging brain tumors. These include studies on compounds like 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (Yu et al., 2010).

Anticancer Research

Compounds analogous to (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid have been synthesized and evaluated for their anticancer activities. The synthesis of derivatives like S-glycosyl and S-alkyl 1,2,4-triazinone derivatives and their subsequent evaluation against various cancer cell lines is an example of their potential in cancer research (Saad & Moustafa, 2011).

Safety And Hazards

Carboxylic acids can be corrosive and cause burns and eye damage. They should be handled with appropriate safety measures .

Future Directions

Research into carboxylic acids and their derivatives continues to be a vibrant field, with potential applications in pharmaceuticals, polymers, and green chemistry .

properties

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIWGNGKOQWZSA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid

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